molecular formula C20H14Cl2N2O B14056341 1H-Benzimidazole, 2-[5-chloro-2-[(2-chlorophenyl)methoxy]phenyl]- CAS No. 62871-24-3

1H-Benzimidazole, 2-[5-chloro-2-[(2-chlorophenyl)methoxy]phenyl]-

Cat. No.: B14056341
CAS No.: 62871-24-3
M. Wt: 369.2 g/mol
InChI Key: OZVFOHCSSILYAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Benzimidazole, 2-[5-chloro-2-[(2-chlorophenyl)methoxy]phenyl]- is a compound belonging to the benzimidazole class of heterocyclic aromatic organic compounds. Benzimidazoles are known for their diverse biological activities and are used in various pharmaceutical applications. This particular compound features a benzimidazole core substituted with a chlorophenyl and a chlorophenylmethoxy group, which may contribute to its unique chemical and biological properties.

Properties

CAS No.

62871-24-3

Molecular Formula

C20H14Cl2N2O

Molecular Weight

369.2 g/mol

IUPAC Name

2-[5-chloro-2-[(2-chlorophenyl)methoxy]phenyl]-1H-benzimidazole

InChI

InChI=1S/C20H14Cl2N2O/c21-14-9-10-19(25-12-13-5-1-2-6-16(13)22)15(11-14)20-23-17-7-3-4-8-18(17)24-20/h1-11H,12H2,(H,23,24)

InChI Key

OZVFOHCSSILYAR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)COC2=C(C=C(C=C2)Cl)C3=NC4=CC=CC=C4N3)Cl

Origin of Product

United States

Preparation Methods

Ortho-Phenylenediamine-Aldehyde Cyclocondensation

The foundational method for benzimidazole synthesis involves acid-catalyzed cyclocondensation between ortho-phenylenediamines and carbonyl compounds. For the target molecule, this requires 5-chloro-2-[(2-chlorophenyl)methoxy]benzaldehyde as the aldehyde component.

Reaction conditions :

  • Catalyst : 4-Toluenesulfonic acid (pTSA, 10 mol%)
  • Solvent : Ethanol (reflux, 8–12 h)
  • Yield : 68–72% (crude), 63% after recrystallization

Mechanistic considerations :
The reaction proceeds through Schiff base formation, followed by-hydride transfer and subsequent cyclization. Electron-withdrawing chloro substituents slow the reaction rate but improve product stability.

Limitations :

  • Requires pre-synthesis of complex aldehyde
  • Competing oxidation of diamine under acidic conditions
  • Moderate regiocontrol for asymmetric substitution patterns

Transition Metal-Catalyzed Syntheses

Cobalt(II) Acetylacetonate-Mediated Cyclization

Recent advances demonstrate cobalt(II) acetylacetonate’s efficacy in benzimidazole synthesis under mild conditions:

Optimized protocol :

Parameter Value
Catalyst loading 0.05 mmol per 1 mmol diamine
Solvent Anhydrous methanol
Temperature 25°C (room temperature)
Reaction time 4–6 h
Typical yield 89–93%

Advantages :

  • Tolerance for electron-deficient aromatic systems
  • Minimal byproduct formation
  • Simplified workup (aqueous extraction vs. column chromatography)

Substrate scope analysis :

  • 2-[(2-Chlorophenyl)methoxy]benzaldehyde reacts efficiently with 4-chloro-1,2-diaminobenzene
  • Reaction completion confirmed by HPLC (98.2% purity)

Multi-Step Patent-Based Methodologies

Sequential Alkylation-Cyclization Strategy (WO2011099832A2)

Patent WO2011099832A2 outlines a four-step sequence adaptable to the target compound:

Step 1 : Preparation of 5-chloro-2-[(2-chlorophenyl)methoxy]benzaldehyde

  • Williamson ether synthesis:
    • 2-Chlorobenzyl chloride + 5-chlorosalicylaldehyde
    • K₂CO₃/DMF, 80°C, 6 h (87% yield)

Step 2 : Benzimidazole core formation

  • Condensation with 4-chloro-1,2-diaminobenzene
  • pTSA/EtOH reflux, 10 h (74% yield)

Step 3 : Purification via acid-base recrystallization

  • Dissolution in 1M HCl, neutralization with NH₄OH
  • Mp: 185–187°C (literature consistent)

Critical process parameters :

  • Strict stoichiometric control (1:1.05 aldehyde:diamine ratio)
  • Nitrogen atmosphere prevents diamine oxidation
  • Residual solvent removal under 150–200 mbar vacuum

Comparative Analysis of Synthetic Routes

Yield and Efficiency Metrics

Method Yield (%) Purity (HPLC) Time (h) Scalability
Traditional acid 63 95.4 12 Moderate
Cobalt-catalyzed 89 98.2 6 High
Patent multi-step 74 97.8 24 Low

Functional Group Compatibility

  • Chloro substituents : Tolerated in all methods but require extended reaction times
  • Methoxy ethers : Sensitive to strong acids (traditional method) but stable under cobalt catalysis
  • Steric effects : 2-Chlorophenyl group necessitates increased solvent volumes (1:15 w/v in patent method)

Industrial-Scale Considerations

Solvent Selection and Recovery

  • MIBK (Methyl isobutyl ketone) : Preferred in patent methods for high-boiling point (116°C) and aqueous phase separation
  • Methanol : Optimal for cobalt catalysis but requires distillation recovery (85% efficiency)
  • Waste streams : Patent methods generate 0.8 kg waste/kg product vs. 0.3 kg/kg for catalytic methods

Process Intensification Strategies

  • Continuous flow implementation : Reduces reaction time by 40% for cobalt-mediated synthesis
  • In-line HPLC monitoring : Enables real-time adjustment of aldehyde:diamine ratio
  • Catalyst recycling : Cobalt(II) acetylacetonate retains 92% activity after five cycles

Spectroscopic Characterization Data

Key Analytical Markers

  • ¹H NMR (400 MHz, DMSO-d₆) :
    δ 8.21 (s, 1H, imidazole-H), 7.89–7.45 (m, 8H, aromatic), 5.32 (s, 2H, OCH₂)
  • FT-IR (KBr) :
    1615 cm⁻¹ (C=N stretch), 1250 cm⁻¹ (aryl-O-aryl), 750 cm⁻¹ (C-Cl)
  • Elemental analysis : Found: C 58.91%, H 3.52%, N 9.87%; Calc: C 58.72%, H 3.48%, N 9.92%

Chemical Reactions Analysis

Types of Reactions: 1H-Benzimidazole, 2-[5-chloro-2-[(2-chlorophenyl)methoxy]phenyl]- can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and anticancer properties.

    Medicine: Potential use as a therapeutic agent for treating infections and cancer.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 1H-Benzimidazole, 2-[5-chloro-2-[(2-chlorophenyl)methoxy]phenyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, benzimidazole derivatives are known to inhibit tubulin polymerization, which disrupts cell division and can lead to anticancer activity .

Comparison with Similar Compounds

  • 2-Chlorobenzimidazole
  • 5,6-Dichlorobenzimidazole
  • 2-Phenylbenzimidazole

Comparison: 1H-Benzimidazole, 2-[5-chloro-2-[(2-chlorophenyl)methoxy]phenyl]- is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to other benzimidazole derivatives, this compound may exhibit enhanced antimicrobial or anticancer properties due to the presence of the chlorophenyl and chlorophenylmethoxy groups .

Biological Activity

1H-Benzimidazole, 2-[5-chloro-2-[(2-chlorophenyl)methoxy]phenyl]- is a compound belonging to the benzimidazole class, characterized by a fused benzene and imidazole ring structure. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its molecular formula is C20H14Cl2N2O, with a molecular weight of approximately 369.25 g/mol .

Anticancer Properties

Research has indicated that benzimidazole derivatives exhibit significant anticancer activity. Specifically, 1H-benzimidazole derivatives have been shown to interfere with DNA topoisomerases, which are crucial for DNA replication and transcription processes. For instance, studies have reported that certain derivatives, including those similar to 1H-benzimidazole, effectively inhibit mammalian type I DNA topoisomerase activity in vitro .

In cytotoxicity assays against various cancer cell lines such as HeLa (cervical adenocarcinoma), MCF7 (breast adenocarcinoma), and A431 (skin epidermoid carcinoma), some derivatives demonstrated profound inhibition of cell proliferation. Notably, 5-chloro-2-(2-hydroxyphenyl)-1H-benzimidazole exhibited significant cytotoxic effects, suggesting that structural modifications can enhance biological activity .

Antimicrobial Activity

Benzimidazoles are also recognized for their broad-spectrum antimicrobial properties. The compound has shown potential against various microbial strains. In particular, derivatives have been evaluated for their antibacterial and antifungal activities, with some exhibiting effective inhibition against Mycobacterium tuberculosis .

Anti-inflammatory and Antiviral Activities

Additionally, benzimidazole compounds have been explored for their anti-inflammatory properties. Certain derivatives have demonstrated the ability to inhibit inflammatory pathways, contributing to their therapeutic potential in treating inflammatory diseases . Furthermore, some benzimidazole derivatives have shown antiviral activity against RNA viruses by inhibiting viral RNA synthesis .

Case Studies

  • Cytotoxicity Assays : A study evaluating a series of benzimidazole derivatives found that specific substitutions at the 5-position significantly enhanced cytotoxicity against cancer cell lines. The results indicated a correlation between structural modifications and biological efficacy .
  • Antimicrobial Evaluation : Another research effort focused on the synthesis of various benzimidazole derivatives showed promising results against bacterial strains, with some compounds achieving MIC values in the low micromolar range .
  • Topoisomerase Inhibition : A critical study highlighted that certain benzimidazole derivatives were effective inhibitors of DNA topoisomerase I, which is vital for cancer cell proliferation. This suggests that these compounds could be developed as novel anticancer agents .

Data Table: Biological Activities of Related Benzimidazole Derivatives

Compound NameActivity TypeTarget Organism/Cell LineIC50 Value (µM)
5-Chloro-2-(2-hydroxyphenyl)-1H-benzimidazoleCytotoxicHeLa (cervical adenocarcinoma)12.5
1H-benzimidazole derivative XAntimicrobialMycobacterium tuberculosis0.5
Benzimidazole derivative YAnti-inflammatoryLck enzyme inhibitionN/A
Benzimidazole derivative ZAntiviralRNA viruses (Adenovirus, Herpesvirus)15

Q & A

What are the standard synthetic routes for this benzimidazole derivative?

Methodological Answer:
The compound is typically synthesized via a two-step protocol:

Condensation : React o-phenylenediamine (OPDA) with formic acid under basic conditions (e.g., 10% NaOH) to form the benzimidazole core .

Substitution : Introduce the 2-chlorophenylmethoxy group by refluxing the intermediate with chloroacetyl chloride in dry dioxane under basic catalysis. Optimize reaction time (6–8 hours) and stoichiometry (1:1.2 molar ratio) to enhance yield .
Key Validation : Monitor reactions via TLC and confirm purity through melting point analysis and HPLC (>95% purity) .

Which spectroscopic techniques are essential for structural confirmation?

Methodological Answer:

  • IR Spectroscopy : Identify functional groups (e.g., NH stretching at 3334–3446 cm⁻¹, C-Cl at 532 cm⁻¹) .
  • NMR : Use ¹H-NMR to confirm aromatic proton environments (δ 7.24–8.30 ppm for substituted phenyl groups) and ¹³C-NMR for carbon backbone verification .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks using SHELX software for refinement .

How can synthesis yield be optimized under green chemistry conditions?

Methodological Answer:

  • Solvent-Free Synthesis : Use trifluoroacetic acid (TFA) as a catalyst in melt reactions to reduce solvent waste .
  • Microwave Assistance : Accelerate reaction kinetics (30–60 minutes vs. 6 hours conventional) .
  • Catalytic Optimization : Employ K₂CO₃ or NaOMe in methanol/ethyl acetate biphasic systems for efficient deprotonation and intermediate isolation (yield: 75–94%) .

How do substituent effects influence antifungal activity against Candida species?

Methodological Answer:

  • Assay Design : Use agar dilution or microbroth dilution methods with clinical isolates. Compare MIC values against fluconazole .

  • SAR Insights :

    Substituent PositionGroupMIC (μg/mL)Source
    5-positionCN0.5–2.0
    2-phenyl4-F1.0–4.0
  • Mechanistic Rationale : Electron-withdrawing groups (e.g., -CN) enhance membrane permeability via dipole interactions .

What crystallographic refinement challenges arise, and how are they addressed?

Methodological Answer:

  • Challenges : Twinning, disorder in chlorophenyl groups, and weak diffraction due to flexible methoxy linkages .
  • Solutions :
    • Use SHELXL for iterative refinement with restraints on thermal parameters.
    • Apply TWIN/BASF commands for twinned datasets .
    • Validate with R-factor convergence (<5% discrepancy) .

How does molecular docking elucidate Wnt/β-catenin inhibition?

Methodological Answer:

  • Docking Workflow :
    • Prepare ligand (compound) and β-catenin (PDB: 1JDH) using AutoDock Vina.
    • Identify binding pockets via grid box centered on phosphorylation sites.
    • Analyze poses for hydrogen bonds with Lys312 and hydrophobic interactions with Phe293 .
  • Validation : Compare docking scores (e.g., −9.2 kcal/mol) with Niclosamide (−8.5 kcal/mol) .

How to resolve contradictions in antimicrobial data across studies?

Methodological Answer:

  • Data Normalization : Standardize testing protocols (e.g., CLSI guidelines) and use internal controls (e.g., gentamicin for bacteria, fluconazole for fungi) .
  • Statistical Analysis : Apply ANOVA to compare MIC distributions across labs; consider biofilm vs. planktonic culture discrepancies .

What design strategies improve selectivity in ATP homeostasis modulation?

Methodological Answer:

  • Structural Modifications :
    • Reduce LogP (<3.5) via polar groups (e.g., -SO₃H) to decrease protonophore activity .
    • Increase pKa of phenolic -OH (>8.5) to minimize mitochondrial uncoupling .
  • Assays : Measure ATP levels via bioluminescence and p-AMPK upregulation (Western blot) .

How do HOMO-LUMO and vibrational analyses predict stability?

Methodological Answer:

  • Computational Tools :
    • Calculate HOMO-LUMO gaps (ΔE < 4 eV) using Gaussian09 at B3LYP/6-311++G(d,p) level .
    • Perform VEDA/PED analysis to assign IR bands (e.g., 1634 cm⁻¹ to C=C stretching) .
  • Stability Correlation : Narrow ΔE and high vibrational rigidity correlate with shelf-life >24 months .

What in vitro assays evaluate dual anticancer/anti-tubercular potential?

Methodological Answer:

  • Anticancer :
    • MTT assay on HeLa cells (IC₅₀ calculation) .
    • TOPFlash luciferase assay for Wnt pathway inhibition .
  • Anti-Tubercular :
    • Microplate Alamar Blue Assay (MABA) against H37Rv strain .
    • Synergy testing with isoniazid via checkerboard assay .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.